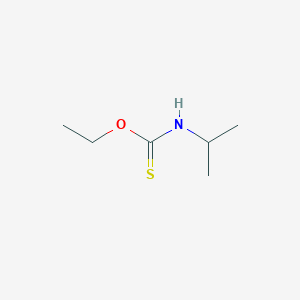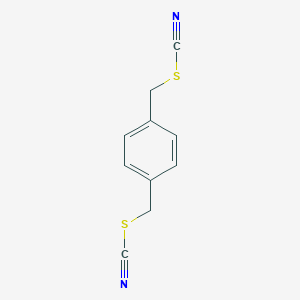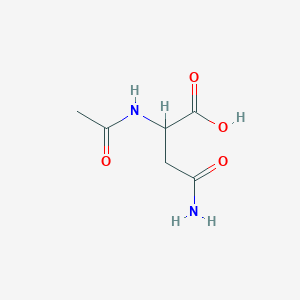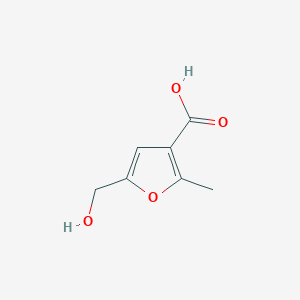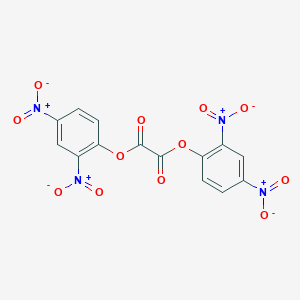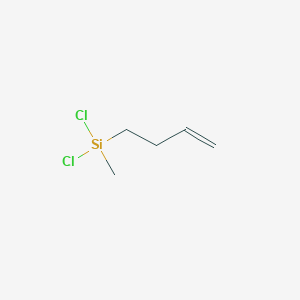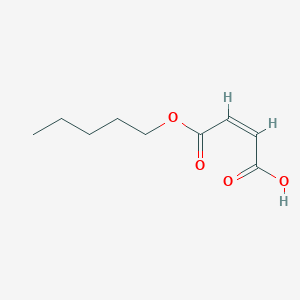
Monopentyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopentyl maleate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a type of maleate ester that is synthesized through the reaction between maleic anhydride and pentanol.
Applications De Recherche Scientifique
Monopentyl maleate has various potential applications in scientific research. It can be used as a crosslinking agent for polymer synthesis, as a monomer for copolymerization, and as a plasticizer for polymers. It can also be used as a surfactant in emulsion polymerization and as a dispersant for pigments and fillers. Moreover, monopentyl maleate can be used as a starting material for the synthesis of other maleate esters, such as monobutyl maleate and monooctyl maleate.
Mécanisme D'action
Monopentyl maleate can act as a crosslinking agent for polymers due to its ability to react with functional groups, such as hydroxyl and carboxyl groups, in polymer chains. It can also act as a plasticizer for polymers by reducing the glass transition temperature and increasing the flexibility of the polymer chains. Moreover, monopentyl maleate can act as a surfactant in emulsion polymerization by reducing the interfacial tension between the polymer particles and the aqueous phase.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of monopentyl maleate. However, it is known that maleate esters can interfere with the tricarboxylic acid cycle and lead to metabolic acidosis. Therefore, caution should be taken when handling and using monopentyl maleate in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Monopentyl maleate has several advantages for laboratory experiments. It is a relatively inexpensive and readily available chemical that can be synthesized in large quantities. It has a low volatility and high thermal stability, which makes it suitable for high-temperature reactions. Moreover, monopentyl maleate can be easily purified through distillation.
However, there are also some limitations to using monopentyl maleate in laboratory experiments. It can be toxic and irritating to the skin, eyes, and respiratory system, and proper safety measures should be taken when handling and using it. Moreover, monopentyl maleate can react with water and form maleic acid, which can lead to acidification of the reaction mixture and affect the yield of the desired product.
Orientations Futures
There are several future directions for research on monopentyl maleate. One direction is to investigate its potential applications in the synthesis of functional polymers, such as stimuli-responsive polymers and biodegradable polymers. Another direction is to explore its potential as a surfactant and dispersant in various applications, such as cosmetics, paints, and coatings. Moreover, further studies are needed to understand the biochemical and physiological effects of monopentyl maleate and its potential toxicity to humans and the environment.
Conclusion:
Monopentyl maleate is a chemical compound that has potential applications in various scientific research fields. It is synthesized through the reaction between maleic anhydride and pentanol and can act as a crosslinking agent, plasticizer, surfactant, and dispersant for polymers. However, caution should be taken when handling and using monopentyl maleate in laboratory experiments due to its potential toxicity. Further research is needed to explore its potential applications and understand its biochemical and physiological effects.
Méthodes De Synthèse
Monopentyl maleate is synthesized through the reaction between maleic anhydride and pentanol. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified through distillation. The yield of monopentyl maleate can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Propriétés
Numéro CAS |
15420-79-8 |
|---|---|
Nom du produit |
Monopentyl maleate |
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
(Z)-4-oxo-4-pentoxybut-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-7-13-9(12)6-5-8(10)11/h5-6H,2-4,7H2,1H3,(H,10,11)/b6-5- |
Clé InChI |
BOFGUJVLYGISIU-WAYWQWQTSA-N |
SMILES isomérique |
CCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCOC(=O)C=CC(=O)O |
SMILES canonique |
CCCCCOC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
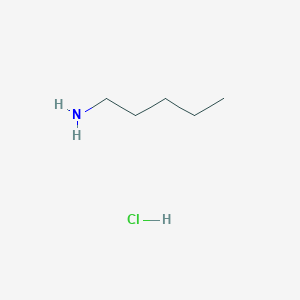
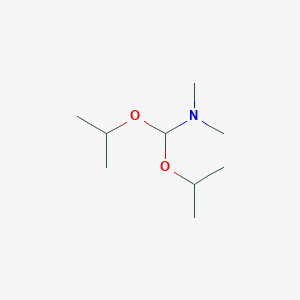
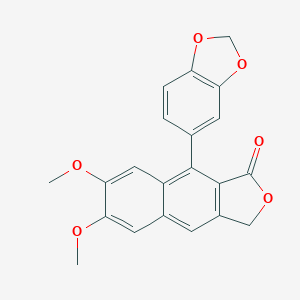
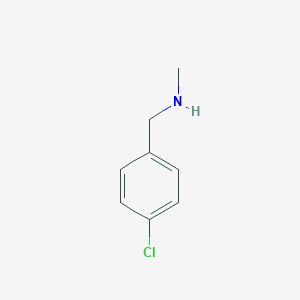
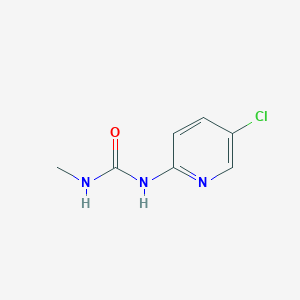
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
